molecular formula C7H4BrF4N B13527290 Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-

Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-

Cat. No.: B13527290
M. Wt: 258.01 g/mol
InChI Key: KCANCJTXSLTOBT-UHFFFAOYSA-N
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Description

Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is a halogenated pyridine derivative This compound is characterized by the presence of a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- typically involves halogenation and fluorination reactions. One common method is the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives, while nucleophilic substitution can introduce different functional groups at the 5-position .

Mechanism of Action

The mechanism of action of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and tetrafluoroethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is unique due to the combined presence of bromine and a tetrafluoroethyl group, which imparts distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine

InChI

InChI=1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H

InChI Key

KCANCJTXSLTOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)F

Origin of Product

United States

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